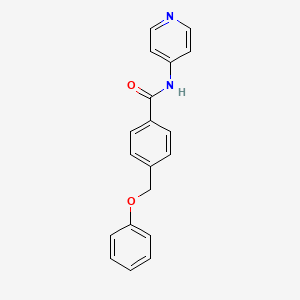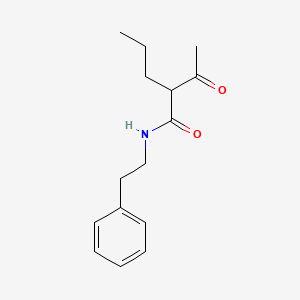
2-Acetyl-n-(2-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-n-(2-phenylethyl)pentanamide is an organic compound with the molecular formula C15H21NO2 It is a derivative of pentanamide, featuring an acetyl group and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-n-(2-phenylethyl)pentanamide typically involves the reaction of pentanamide with acetyl chloride and 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Pentanamide+Acetyl Chloride+2-Phenylethylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-n-(2-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or other derivatives.
Scientific Research Applications
2-Acetyl-n-(2-phenylethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Acetyl-n-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-n-(2-phenylethyl)butanamide
- 2-Acetyl-n-(2-phenylethyl)hexanamide
- 2-Acetyl-n-(2-phenylethyl)octanamide
Comparison
2-Acetyl-n-(2-phenylethyl)pentanamide is unique due to its specific chain length and the presence of both acetyl and phenylethyl groups. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity. These differences can influence its suitability for various applications and its overall effectiveness in specific contexts.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-acetyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C15H21NO2/c1-3-7-14(12(2)17)15(18)16-11-10-13-8-5-4-6-9-13/h4-6,8-9,14H,3,7,10-11H2,1-2H3,(H,16,18) |
InChI Key |
UASORKWQUVOZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)C(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


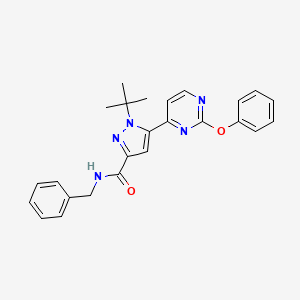
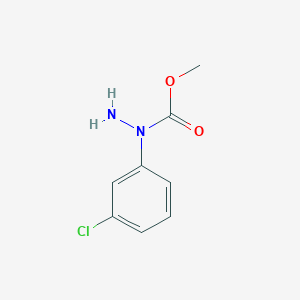
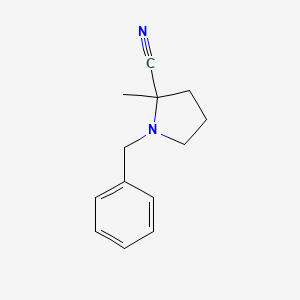
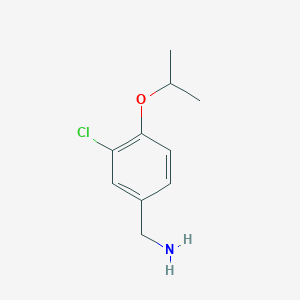
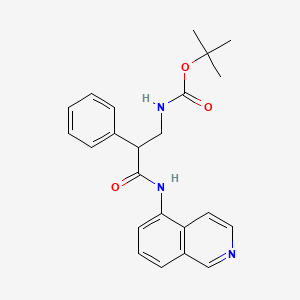

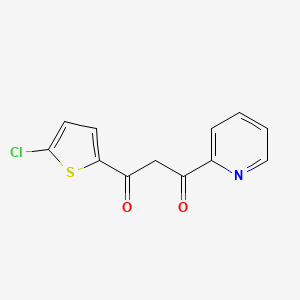
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
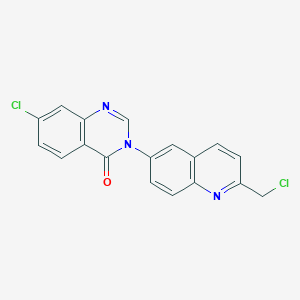
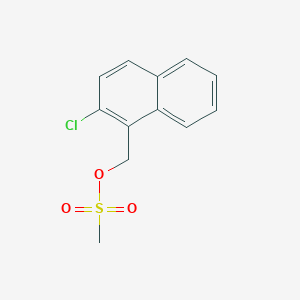

![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
